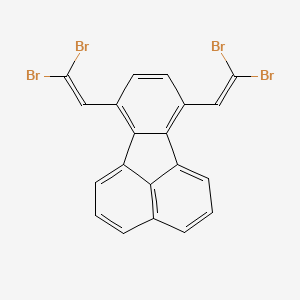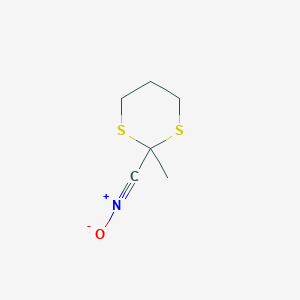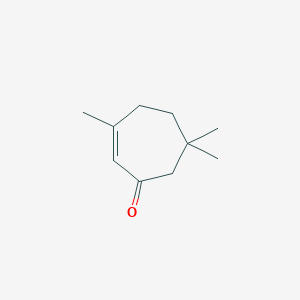![molecular formula C10H16NO3P B14265084 {Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid CAS No. 135473-67-5](/img/structure/B14265084.png)
{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid is a chemical compound that belongs to the class of phosphonic acids It features an amino group attached to a phenyl ring, which is further substituted with a propan-2-yl group and a phosphonic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid can be achieved through several synthetic routes. One common method involves the Kabachnik–Fields reaction, which is a three-component reaction involving an amine, a carbonyl compound, and a phosphite. The reaction typically requires the presence of a Lewis acid catalyst such as indium(III) chloride, tin(IV) chloride, or boron trifluoride etherate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine or phosphonate derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted amino phosphonic acids.
Wissenschaftliche Forschungsanwendungen
{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can act as an enzyme inhibitor, affecting various biochemical pathways.
Medicine: It has potential therapeutic applications, including as an anti-cancer agent or in the treatment of bone diseases.
Wirkmechanismus
The mechanism of action of {Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the phosphonic acid moiety can chelate metal ions, affecting enzyme activity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Phosphonic acid: A simpler structure with similar chemical properties.
Aminomethylphosphonic acid: Contains an amino group attached to a phosphonic acid moiety.
Alendronate: A bisphosphonate used in the treatment of bone diseases.
Uniqueness
{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group and the phenyl ring enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
135473-67-5 |
|---|---|
Molekularformel |
C10H16NO3P |
Molekulargewicht |
229.21 g/mol |
IUPAC-Name |
[amino-(4-propan-2-ylphenyl)methyl]phosphonic acid |
InChI |
InChI=1S/C10H16NO3P/c1-7(2)8-3-5-9(6-4-8)10(11)15(12,13)14/h3-7,10H,11H2,1-2H3,(H2,12,13,14) |
InChI-Schlüssel |
MONJTETYIZGXRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(N)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B14265003.png)



![5,5'-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B14265037.png)

![1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole](/img/structure/B14265049.png)
![1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one](/img/structure/B14265054.png)
![[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol]](/img/structure/B14265056.png)
![1-[(7-Bromo-2,3-dimethyl-1-benzofuran-4-yl)methyl]-1H-imidazole](/img/structure/B14265063.png)



![4,4'-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol)](/img/structure/B14265078.png)
